molecular formula C8H12N2O6 B12777456 [(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate CAS No. 81786-24-5

[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate

Cat. No.: B12777456
CAS No.: 81786-24-5
M. Wt: 232.19 g/mol
InChI Key: JAWMUYPGNOTFSM-RULNZFCNSA-N
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Description

[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate is a complex organic compound with a unique structure that includes a furan ring system and a nitrate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate typically involves multiple steps, starting from readily available precursors

    Formation of the Furan Ring System: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the furan ring.

    Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Nitration: The final step involves the nitration of the compound using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate involves its interaction with specific molecular targets and pathways. The nitrate group can release nitric oxide (NO), which is a potent vasodilator. This property makes the compound of interest in the treatment of cardiovascular conditions. The acetamido group may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate can be compared with other similar compounds such as:

    Isosorbide Dinitrate: Another nitrate-containing compound used in cardiovascular therapy.

    Nitroglycerin: A well-known nitrate used for its vasodilatory effects.

    Isosorbide Mononitrate: Similar in structure but with different pharmacokinetic properties.

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

CAS No.

81786-24-5

Molecular Formula

C8H12N2O6

Molecular Weight

232.19 g/mol

IUPAC Name

[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate

InChI

InChI=1S/C8H12N2O6/c1-4(11)9-5-2-14-8-6(16-10(12)13)3-15-7(5)8/h5-8H,2-3H2,1H3,(H,9,11)/t5-,6-,7+,8+/m0/s1

InChI Key

JAWMUYPGNOTFSM-RULNZFCNSA-N

Isomeric SMILES

CC(=O)N[C@H]1CO[C@H]2[C@@H]1OC[C@@H]2O[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1COC2C1OCC2O[N+](=O)[O-]

Origin of Product

United States

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